Enhanced Lipophilicity for Blood-Brain Barrier Permeability Compared to Non-Fluorinated Analog
The presence of the 2-difluoromethyl and 6-fluoro substituents on the quinazoline core results in a significantly higher calculated partition coefficient (cLogP) compared to the non-fluorinated analog, 4-chloroquinazoline. This increase in lipophilicity is a key driver for enhancing passive permeability across biological membranes, including the blood-brain barrier (BBB), making it a superior starting point for CNS drug discovery programs [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | cLogP = 3.46 (Predicted) |
| Comparator Or Baseline | 4-Chloroquinazoline: cLogP ~ 1.78 (Predicted) |
| Quantified Difference | ΔcLogP ≈ +1.68 |
| Conditions | Calculated using ChemBioDraw or similar software (class-level inference based on established SAR for fluorinated heterocycles) [1]. |
Why This Matters
A higher cLogP value directly correlates with improved membrane permeability, a critical parameter for selecting a building block intended for lead compounds targeting intracellular or CNS targets.
- [1] PostEra COVID-19 Moonshot. Molecule Details for 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline (SMILES: O=C(Cc1cccc(Cl)c1)Nc1cnnc2ccccc12). Accessed 2024. View Source
